molecular formula C13H19Cl2NO4S B239291 2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

Cat. No. B239291
M. Wt: 356.3 g/mol
InChI Key: DKEDOQLVRHTBCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide, also known as DCEEP, is a sulfonamide compound that has been widely used in scientific research. This compound has shown promising results in various biochemical and physiological studies.

Mechanism of Action

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide inhibits carbonic anhydrase II by binding to its active site. The binding of this compound to the active site of carbonic anhydrase II prevents the enzyme from catalyzing the formation of bicarbonate ions from carbon dioxide and water. This inhibition leads to a decrease in the production of bicarbonate ions, which can affect the acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase II activity by this compound has been found to reduce intraocular pressure, making it a potential treatment for glaucoma. This compound has also been shown to have anticonvulsant and antiepileptic effects, making it a potential treatment for epilepsy. Additionally, this compound has been found to have anti-inflammatory and analgesic effects, making it a potential treatment for various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, this compound has been found to be cytotoxic at high concentrations, which can limit its use in cell culture experiments.

Future Directions

There are several future directions for the research of 2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide. One potential direction is the development of this compound derivatives that have improved solubility in water. Another direction is the investigation of the potential therapeutic uses of this compound in various conditions, such as glaucoma, epilepsy, and inflammatory conditions. Additionally, the development of new methods for the synthesis of this compound and its derivatives could lead to the discovery of new compounds with improved properties. Finally, the investigation of the potential side effects of this compound and its derivatives could provide valuable information for the development of new drugs.

Synthesis Methods

The synthesis of 2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with 3-ethoxypropylamine in the presence of sodium ethoxide. The nitro group in the starting material is reduced to an amino group, and the resulting compound is then reacted with ethyl chloroformate to obtain this compound.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that is involved in the regulation of acid-base balance in the body. This compound has been shown to inhibit the activity of carbonic anhydrase II, which is found in various tissues, including the brain, kidney, and eye. This inhibition has been found to have various physiological effects, making this compound a promising compound for further research.

properties

Molecular Formula

C13H19Cl2NO4S

Molecular Weight

356.3 g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N-(3-ethoxypropyl)benzenesulfonamide

InChI

InChI=1S/C13H19Cl2NO4S/c1-3-19-7-5-6-16-21(17,18)13-9-10(14)12(20-4-2)8-11(13)15/h8-9,16H,3-7H2,1-2H3

InChI Key

DKEDOQLVRHTBCV-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl

Origin of Product

United States

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